Bicyclo[3.2.0]heptan-6-amine hydrochloride
Description
Overview of Bridged Bicyclic Ring Systems in Advanced Organic Chemistry
Bicyclic molecules, which feature two joined rings, are prevalent in organic chemistry and are found in many biologically significant molecules such as camphor. wikipedia.org These structures can be categorized based on how the rings are joined. In fused bicyclic systems, the rings share two adjacent atoms, meaning they share one covalent bond. wikipedia.org Spiro compounds involve two rings sharing a single atom. wikipedia.org
Bridged bicyclic compounds, however, are distinct in that the two rings share three or more atoms. This arrangement creates a "bridge" connecting the two "bridgehead" atoms, which are the carbon atoms shared by the rings. wikipedia.orgyoutube.com Unlike fused systems where bridgehead atoms are directly bonded, in bridged systems they are separated by at least one atom. youtube.comlibretexts.org A classic example is norbornane, also known as bicyclo[2.2.1]heptane. wikipedia.org
The nomenclature for these compounds, governed by the von Baeyer system, reflects their structure. The prefix "bicyclo" is followed by brackets containing numbers that represent the number of atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. youtube.com
A key characteristic of bridged bicyclic systems is their inherent rigidity. youtube.com This structural constraint limits the molecule's conformational flexibility, which significantly influences its stereochemistry and chemical reactivity. youtube.comslideshare.net This rigidity gives rise to phenomena such as exo-endo isomerism, where substituents are positioned either on the same side (endo) or opposite side (exo) of the main bridge. youtube.comslideshare.net Furthermore, Bredt's rule is a critical concept for these systems, stating that a double bond cannot be placed at a bridgehead carbon if it would create excessive ring strain. youtube.com The unique stereochemical and conformational properties of bridged bicyclic compounds can influence their biological activity, making them important structures in natural products and pharmaceuticals. youtube.comacs.org
Structural Characteristics and Chemical Significance of the Bicyclo[3.2.0]heptane Scaffold
The bicyclo[3.2.0]heptane scaffold is a specific type of bicyclic system characterized by the fusion of a five-membered cyclopentane (B165970) ring and a four-membered cyclobutane (B1203170) ring. This arrangement results in significant ring strain, particularly within the four-membered ring, which is a defining feature of its chemical behavior. This inherent strain makes the scaffold a valuable and reactive intermediate for accessing more complex molecular architectures. acs.org
The unique three-dimensional structure of the bicyclo[3.2.0]heptane motif enhances its efficiency in binding to biological targets like proteins. rsc.orgrsc.org Consequently, this scaffold is frequently found in a variety of natural products and biologically active molecules. rsc.orgrsc.orgbohrium.com Its versatility allows for the construction of diverse and complex molecular structures, highlighting its importance in synthetic organic chemistry.
The strained cyclobutane ring is predisposed to cleavage reactions, a property that can be harnessed synthetically to produce a range of functionalized cyclopentanes and other cyclic systems. The scaffold undergoes a variety of transformations, including oxidation, reduction, and ring-expansion reactions, such as the Baeyer-Villiger oxidation to form lactones. The ability to selectively manipulate the strained four-membered ring through various chemical reactions makes it a powerful tool for synthetic chemists.
Positioning of Bicyclo[3.2.0]heptan-6-amine Hydrochloride within the Bicyclo[3.2.0]heptane Chemical Class
This compound is a specific derivative of the parent bicyclo[3.2.0]heptane scaffold. It belongs to the class of bridged bicyclic amines. Its structure consists of the core bicyclo[3.2.0]heptane framework with an amine (-NH2) group attached to the 6-position of the ring system. The "hydrochloride" designation indicates that the basic amine group has been protonated to form a hydrochloride salt (-NH3+Cl-).
This compound retains the fundamental rigid, strained-ring structure of the bicyclo[3.2.0]heptane parent. The presence of the amine group, however, introduces a key functional group that can serve as a handle for further synthetic modifications or as a point of interaction in biological systems. As a hydrochloride salt, the compound typically exhibits increased stability and solubility in aqueous media compared to its free base form. Its conformationally restrained nature makes it a valuable building block in medicinal chemistry and drug discovery.
| Property | Value |
|---|---|
| CAS Number | 2126177-28-2 |
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.65 g/mol |
| IUPAC Name | bicyclo[3.2.0]heptan-6-amine;hydrochloride |
Foundational Research and Evolution of Synthetic Strategies for Bicyclo[3.2.0]heptane Derivatives
The synthesis of the bicyclo[3.2.0]heptane skeleton has been a subject of extensive research, leading to the development of several effective strategies. One of the most prominent and historically significant methods is the intramolecular [2+2] cycloaddition reaction. rsc.orgrsc.org This approach, often induced photochemically, involves the light-induced reaction between two unsaturated bonds within the same molecule to form the characteristic four-membered cyclobutane ring of the bicyclo[3.2.0]heptane system. taltech.ee
Over time, these foundational photochemical methods have been refined. Research has shown that the efficiency and stereochemical outcome of [2+2] photocycloaddition reactions can be significantly influenced by additives, and modern variations employ organophotoredox catalysis under visible light irradiation to achieve stereoselective synthesis. mdpi.com
Beyond cycloadditions, synthetic strategies have evolved to include a variety of transition metal-catalyzed reactions. For instance, palladium-catalyzed processes involving C-H activation and C-C cleavage have been developed to diastereoselectively synthesize bicyclo[3.2.0]heptane lactones from different bicyclic precursors. rsc.orgresearchgate.net Other innovative approaches include phosphine-mediated tandem reactions, which allow for the construction of complex, fused bicyclo[3.2.0]heptane systems with high regio- and diastereoselectivity under mild conditions. bohrium.com These advanced methods represent a significant evolution from earlier strategies, offering greater control and efficiency in accessing diverse and highly functionalized bicyclo[3.2.0]heptane derivatives. rsc.orgtaltech.ee
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Intramolecular [2+2] Photocycloaddition | Formation of the cyclobutane ring via light-induced reaction of two double bonds within a precursor molecule. | A direct and common method for creating the core scaffold. rsc.orgtaltech.ee |
| Organophotoredox-Catalyzed Cycloaddition | A modern variation using visible light and a photocatalyst to mediate the [2+2] cycloaddition, often with stereoselective control. mdpi.com | Improved control over stereochemistry, milder reaction conditions. |
| Palladium-Catalyzed C-H Activation Cascade | A diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane precursors. rsc.orgresearchgate.net | High diastereoselectivity, allows access to functionalized derivatives. rsc.org |
| Phosphine-Mediated Tandem Reactions | Construction of complex, fused bicyclic systems through a cascade of reactions initiated by a phosphine (B1218219) catalyst. bohrium.com | High regio- and diastereoselectivity, mild conditions, good for complex structures. bohrium.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[3.2.0]heptan-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-2-1-3-6(5)7;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMVPPYBKAECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 3.2.0 Heptan 6 Amine Hydrochloride and Its Core Scaffold
Precursor Synthesis: Bicyclo[3.2.0]heptan-6-one and Analogous Ketones
The synthesis of bicyclo[3.2.0]heptan-6-one and its analogues serves as a critical entry point to a wide range of functionalized bicyclo[3.2.0]heptane derivatives. Various synthetic strategies have been developed to construct this fused carbocyclic system, primarily involving cycloaddition and cycloisomerization reactions.
[2+2] Cycloaddition Strategies for Bicyclo[3.2.0]heptanone Formation
The [2+2] cycloaddition reaction is a powerful and widely employed method for the construction of four-membered rings, and it represents one of the most direct approaches to the bicyclo[3.2.0]heptane skeleton. This can be achieved through various modes of activation, including photochemical and metal-catalyzed pathways.
Photochemical [2+2] cycloaddition is a classic and effective method for the synthesis of cyclobutane (B1203170) rings. acs.org In the context of bicyclo[3.2.0]heptane synthesis, this typically involves the intramolecular cyclization of a 1,6-diene or the intermolecular reaction of a cyclopentenone derivative with an alkene.
Recent advancements have focused on achieving higher levels of stereoselectivity. For instance, the stereoselective synthesis of bicyclo[3.2.0]heptanes has been accomplished via an organophotoredox-catalyzed anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com This method utilizes Eosin Y as a photocatalyst, promoted by LiBr, under visible light irradiation. The reaction proceeds through a syn-closure pathway, yielding enantioenriched and highly substituted bicyclo[3.2.0]heptanes. mdpi.com The use of chiral oxazolidinone auxiliaries attached to the aryl bis-enone substrates allows for significant control over the stereochemical outcome. mdpi.com
The study of photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives with various alkenes has also been explored to create diversely functionalized bicyclo[3.2.0]heptanes. While intermolecular reactions often result in mixtures of exo and endo adducts with moderate stereoselectivity, intramolecular versions of this reaction have been shown to proceed with much higher diastereoselectivity, providing a single, stereochemically pure product. researchgate.net
Table 1: Examples of Photochemical [2+2] Cycloadditions for Bicyclo[3.2.0]heptane Synthesis
| Reactant(s) | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Aryl bis-enone with chiral oxazolidinone auxiliary | Eosin Y (1 mol%), LiBr, visible light, acetonitrile | Enantioenriched bicyclo[3.2.0]heptane | 76% | 60:40 | mdpi.com |
| 4-Oxygenated 2-cyclopentenone with a tethered ketone | Visible light | Tetracyclic oxetane-fused bicyclo[3.2.0]heptane | Excellent | Excellent | researchgate.net |
| 1,6-Diene embedded in a sugar derivative | Cu(I) catalysis, UV light (λ = 254 nm) | Functionalized bicyclo[3.2.0]heptane | - | Stereoselective | acs.orgresearchgate.net |
Transition metal catalysis offers a powerful alternative to photochemical methods for promoting [2+2] cycloadditions, often proceeding under milder conditions and with different selectivity profiles. rsc.orgrsc.orgnih.gov A variety of transition metals, including copper, cobalt, gold, and palladium, have been successfully employed to catalyze the formation of the bicyclo[3.2.0]heptane scaffold. rsc.orgrsc.orgnih.govacs.org
Copper(I) complexes, in conjunction with visible light irradiation, have been used to facilitate the intramolecular [2+2] cycloaddition of 1,6-dienes. For example, a copper/BINAP complex has been shown to be effective for this transformation, providing the bicyclo[3.2.0]heptane framework in high yields and with excellent diastereoselectivity. nih.gov
Cobalt complexes have also emerged as effective catalysts. Aryl-substituted bis(imino)pyridine cobalt dinitrogen compounds can act as precatalysts for the intramolecular [2π+2π] cycloaddition of unactivated α,ω-dienes to afford bicyclo[3.2.0]heptane derivatives under mild thermal conditions. acs.org
Gold catalysts have been utilized in the [2+2] cyclization of allenenes. Gold(I) catalysis can achieve high yields in these transformations, with the potential for diastereoselectivity when substituted allenenes are used. taltech.ee
Table 2: Selected Metal-Catalyzed [2+2] Cyclizations
| Substrate | Catalyst System | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| α,ω-Diene | (RPDI)CoN2 | Bicyclo[3.2.0]heptane derivative | - | - | acs.org |
| 1,6-Diene | Copper/BINAP, visible light | Bicyclo[3.2.0]heptane derivative | up to 98% | >20:1 d.r. | nih.gov |
| Allenene | Gold(I) catalyst | Bicyclo[3.2.0]heptane derivative | 57-92% | Good to excellent d.r. | taltech.ee |
The [2+2] cycloaddition of dichloroketene (B1203229) to cyclopentene (B43876) and its derivatives is a highly reliable and efficient method for the direct synthesis of 7,7-dichlorobicyclo[3.2.0]heptan-6-one. Dichloroketene is typically generated in situ from trichloroacetyl chloride with activated zinc or by dehydrochlorination of dichloroacetyl chloride with a non-nucleophilic base like triethylamine. dergipark.org.tr
This reaction proceeds with high regioselectivity, and the resulting dichlorinated ketone is a versatile intermediate. The chlorine atoms can be readily removed by reductive dechlorination, most commonly using zinc dust in acetic acid or other protic solvents, to yield the parent bicyclo[3.2.0]heptan-6-one. dergipark.org.trresearchgate.net This two-step sequence provides a practical and scalable route to the core bicyclic ketone. The reaction has been demonstrated with cyclopentene itself, as well as with substituted cyclopentadienes, to produce a range of bicyclo[3.2.0]heptane structures that are valuable synthons for bioactive cyclopentanoids. researchgate.net
Table 3: Synthesis of Bicyclo[3.2.0]heptan-6-one via Dichloroketene Addition
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1. [2+2] Cycloaddition | Cyclopentene, Trichloroacetyl chloride | Zinc, Et2O, 15 °C, 5 h | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | 75% | dergipark.org.tr |
| 2. Reductive Dechlorination | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | Zinc, Acetic acid | Bicyclo[3.2.0]heptan-6-one | 60% | dergipark.org.tr |
Cycloisomerization Pathways for Constructing Bicyclo[3.2.0]heptane Ring Systems
Cycloisomerization reactions, particularly of enynes, provide an atom-economical approach to the bicyclo[3.2.0]heptane core. These transformations, often catalyzed by transition metals, involve the rearrangement of an acyclic precursor to form the bicyclic product.
A notable example is the Au(I)-catalyzed cycloisomerization of amide- or ester-tethered 1,6-enynes. nih.govacs.org In the presence of a cationic triphenylphosphinegold(I) catalyst, these substrates undergo rearrangement under mild conditions to produce bicyclo[3.2.0]hept-6-en-2-ones. nih.gov Computational studies suggest a mechanism involving a stepwise 6-endo-dig cyclization of the 1,6-enyne system, followed by a skeletal rearrangement to form the final bicyclic product. nih.govacs.org The electronic nature of the alkyne substituent and the presence of a carbonyl group in the tether play a significant role in the reactivity. nih.gov
The scope of metal-catalyzed cycloisomerizations of enynes is broad, with gold and platinum being particularly effective due to their soft, alkynophilic nature, enabling mild and chemoselective transformations. researchgate.net
Alternative Synthetic Routes to Bicyclo[3.2.0]heptane Core Structures
Beyond cycloaddition and cycloisomerization reactions, several other innovative strategies have been developed for the synthesis of the bicyclo[3.2.0]heptane scaffold, often providing access to highly functionalized or stereochemically complex derivatives.
In the context of the total synthesis of the natural product humilisin E, which features a bicyclo[3.2.0]heptane core, two distinct strategies were reported. nih.govacs.orgacs.org The first approach involves a Stork epoxynitrile cyclization , which allows for the formation of a functionally substituted cyclobutane ring within a sterically demanding environment. acs.org A second, more stereoselective route utilizes a Wolff rearrangement to construct the bicyclic system via ring contraction of a bicyclo[3.3.0]octane precursor. acs.orgchemrxiv.org
Another modern approach involves a palladium-catalyzed C(sp³)–H activation and C–C cleavage process. This method allows for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids, showcasing a novel disconnection strategy. nih.gov
Transformation of Bicyclo[3.2.0]heptan-6-one to Bicyclo[3.2.0]heptan-6-amine Hydrochloride
The most direct synthetic precursor to Bicyclo[3.2.0]heptan-6-amine is its corresponding ketone, Bicyclo[3.2.0]heptan-6-one. This ketone is readily accessible through a [2+2] cycloaddition of cyclopentene with dichloroketene, followed by a reductive dechlorination using zinc in acetic acid, which furnishes the ketone in good yield. dergipark.org.tr The subsequent conversion of this ketone to the target amine hydrochloride is a key transformation that can be accomplished through several strategies.
Reductive amination is a cornerstone of amine synthesis, providing a direct conversion from a carbonyl compound. This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium chloride, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine without being isolated.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. Catalytic hydrogenation over a metal catalyst such as palladium or Raney nickel is another effective method. The final step involves treatment with hydrochloric acid to isolate the product as the stable hydrochloride salt.
While a specific, documented procedure for Bicyclo[3.2.0]heptan-6-one is not prevalent in peer-reviewed literature, the general conditions for reductive amination are well-established and broadly applicable.
| Amine Source | Reducing Agent | Typical Solvent | Key Features |
|---|---|---|---|
| Ammonia (in MeOH) or NH₄Cl | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective under mildly acidic to neutral pH; requires careful handling due to cyanide toxicity. |
| Ammonium Acetate (NH₄OAc) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild and highly selective; does not require strict pH control; often the method of choice. |
| Ammonia | H₂ gas, Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) | Ethanol (EtOH) or Methanol (MeOH) | "Green" chemistry approach; avoids stoichiometric metal hydride reagents; requires specialized hydrogenation equipment. |
The synthesis of Bicyclo[3.2.0]heptan-6-amine from its ketone precursor is inherently regioselective, as the transformation occurs exclusively at the C-6 carbonyl position. However, the stereochemical outcome is a critical consideration. The reduction of the planar imine intermediate can generate two diastereomers: exo-Bicyclo[3.2.0]heptan-6-amine and endo-Bicyclo[3.2.0]heptan-6-amine.
The stereoselectivity is dictated by the direction of hydride attack on the C=N double bond. Typically, hydride reagents approach from the less sterically hindered face of the molecule. In the bicyclo[3.2.0]heptane system, the convex exo face is generally more accessible than the concave endo face. This preference often leads to the endo isomer as the major product.
For greater stereochemical control, multi-step pathways can be employed. One such pathway involves the initial stereoselective reduction of the ketone to the corresponding alcohol, Bicyclo[3.2.0]heptan-6-ol. This reduction can be controlled to yield either the exo- or endo-alcohol. For instance, enzymatic reductions using whole-cell preparations of fungi or yeasts have been shown to produce specific stereoisomers of the corresponding alcohol with high enantiomeric excess. For example, Curvularia lunata and Mortierella ramanniana selectively produce the endo-alcohol.
Once a stereochemically pure alcohol is obtained, it can be converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent Sₙ2 reaction with an azide (B81097) source, such as sodium azide, proceeds with inversion of configuration. Finally, reduction of the resulting azide, typically via catalytic hydrogenation or with lithium aluminum hydride, yields the stereochemically pure amine.
Direct Synthetic Approaches to this compound (if applicable for specific pathways)
Direct synthetic approaches that construct the bicyclic amine skeleton in a single key step are less common for the 6-amino isomer compared to functional group interconversion strategies. The majority of methods focus on first building the bicyclo[3.2.0]heptane core and then introducing the desired functionality.
However, related constitutional isomers can be synthesized directly. For instance, a highly diastereoselective synthesis of exo-aryl substituted 3-azabicyclo[3.2.0]heptane derivatives has been achieved through an intramolecular [2+2] photocycloaddition of substituted trans-N-cinnamyl-N-allyl amines. clockss.org This reaction proceeds in good yields upon UV irradiation of acidified acetone (B3395972) solutions, demonstrating that direct cyclization to form aza-bicyclo[3.2.0]heptane systems is feasible. clockss.org While this method yields a different regioisomer (the 3-aza skeleton), it illustrates the potential of photochemical cycloadditions to directly forge the core amine structure. The lack of similar reported pathways for the 6-amino isomer suggests that such a direct approach may be challenging or less efficient than the stepwise functionalization of Bicyclo[3.2.0]heptan-6-one.
Strategies for Chemo-, Regio-, and Stereocontrolled Synthesis of Bicyclo[3.2.0]heptane Derivatives
The synthesis of the core bicyclo[3.2.0]heptane scaffold is a well-explored area of research, with numerous powerful strategies available for controlling its chemical structure and stereochemistry.
The most prevalent method is the [2+2] cycloaddition , which can be performed under various conditions. taltech.ee
Photochemical [2+2] Cycloadditions : These reactions are a classic and effective means of forming the cyclobutane ring. Intramolecular versions, in particular, can proceed with high diastereoselectivity. researchgate.net
Catalytic [2+2] Cycloadditions : Modern advancements have introduced catalytic methods that offer improved control and milder conditions. An enantioselective approach using organophotoredox catalysis has been developed, employing Eosin Y as a photocatalyst to mediate the radical anion [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com This method, which can be combined with chiral auxiliaries, allows for the synthesis of enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.com
Another innovative strategy involves a Palladium-catalyzed C(sp³)–H activation and C–C cleavage cascade . This diastereoselective method constructs bicyclo[3.2.0]heptane lactones from readily available bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.org By selecting different classes of ligands, the reaction can be directed to produce either arylated or non-arylated products, showcasing its versatility. rsc.org
In the context of natural product synthesis, other creative strategies have been employed. For example, the synthesis of the bicyclic core of Humilisin E utilized a Wolff rearrangement as a key step to construct the functionalized cyclobutane ring within the bicyclo[3.2.0]heptane system. acs.orgnih.gov
| Methodology | Catalyst/Conditions | Key Features & Advantages | Reference |
|---|---|---|---|
| Organophotoredox [2+2] Cycloaddition | Eosin Y (photocatalyst), LiBr, Visible Light | Enantioselective synthesis of highly substituted derivatives; proceeds via a radical anion mechanism. | mdpi.com |
| Pd-Catalyzed C-H Activation Cascade | Pd(OAc)₂, MPAA or Pyridone-amine Ligands | Diastereoselective synthesis from bicyclo[1.1.1]pentane precursors; ligand-controlled product outcome. | rsc.orgrsc.org |
| Intramolecular Photocycloaddition | UV Light (e.g., high-pressure Hg lamp) | Direct formation of the bicyclic core; can be highly diastereoselective, often favoring the exo product. | clockss.org |
| Wolff Rearrangement | Typically involves diazoketone precursors | Enables ring contraction to form the cyclobutane portion of the bicyclic system; useful in complex target synthesis. | acs.org |
| Multi-component Cascade Reaction | Organocatalysts (e.g., secondary amines) | Builds complex, highly functionalized scaffolds in a single operation from simple starting materials. | taltech.ee |
Stereochemical Control and Conformational Analysis of Bicyclo 3.2.0 Heptan 6 Amine Hydrochloride
Diastereoselective and Enantioselective Synthetic Routes
The synthesis of stereochemically defined bicyclo[3.2.0]heptane systems is frequently accomplished through [2+2] photocycloaddition reactions. The control of diastereoselectivity and enantioselectivity is crucial for producing specific isomers, which can be achieved through the use of chiral auxiliaries or asymmetric catalysis.
Application of Chiral Auxiliaries in Bicyclo[3.2.0]heptane Synthesis
Chiral auxiliaries have proven to be an effective strategy for controlling stereoselectivity in the synthesis of enantioenriched bicyclo[3.2.0]heptanes. nih.gov By attaching a chiral auxiliary to the substrate, the stereochemical outcome of the reaction can be directed, leading to the preferential formation of one enantiomer.
One notable application involves the use of chiral oxazolidinones bound to aryl bis-enone substrates in an organophotoredox-catalyzed anion radical [2+2] photocycloaddition. nih.govmdpi.com This method has successfully produced highly substituted bicyclo[3.2.0]heptanes with significant enantiomeric enrichment. nih.govmdpi.com The reaction, often mediated by a photosensitizer like Eosin Y and promoted by a Lewis acid such as LiBr under visible light, proceeds through a syn-closure pathway. mdpi.com This pathway results in the preferential formation of cis-anti products. mdpi.com Although the cycloaddition can theoretically generate numerous stereoisomers, typically only two are formed and isolated, demonstrating the efficacy of the chiral auxiliary in guiding the reaction's stereochemistry. nih.gov
Another example includes the use of camphor-derived chelating auxiliaries in Pauson-Khand reactions to create bicyclo[3.2.0]hept-6-ene derivatives with high diastereoselectivity. acs.org The reaction of dicobalt hexacarbonyl complexes derived from these auxiliaries with bicyclo[3.2.0]hept-6-ene yielded the desired product with 93:7 diastereoselectivity. acs.org
| Chiral Auxiliary Strategy | Substrate | Reaction Type | Key Reagents | Outcome |
| Chiral Oxazolidinones | Aryl bis-enones | Anion radical [2+2] photocycloaddition | Eosin Y, LiBr, Visible Light | Enantioenriched, highly substituted bicyclo[3.2.0]heptanes nih.govmdpi.com |
| Camphor-derived Auxiliaries | Alkoxyacetylenes and bicyclo[3.2.0]hept-6-ene | Pauson-Khand Reaction | Dicobalt hexacarbonyl complexes, NMO | High diastereoselectivity (93:7) acs.org |
Asymmetric Catalysis for Enantio-enriched Bicyclo[3.2.0]heptane Derivatives
Asymmetric catalysis offers an alternative and highly efficient route to enantio-enriched bicyclo[3.2.0]heptane derivatives. This approach utilizes chiral catalysts to influence the stereochemical course of the reaction, often achieving high levels of enantioselectivity.
Various transition metals have been employed to catalyze the asymmetric synthesis of the bicyclo[3.2.0]heptane skeleton, primarily through [2+2] cyclization reactions. taltech.ee For instance, gold-catalyzed enantioselective [2+2]-cyclization of allenenes has been shown to produce bicyclo[3.2.0]heptanes with high enantiomeric excesses, reaching 92-97% ee for certain substrates when a chiral catalyst is used. taltech.ee Similarly, palladium-catalyzed C–H activation and C–C cleavage processes have been developed to diastereoselectively access bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.org
Other catalytic systems have also been explored. Copper(I)-catalyzed intramolecular [2+2] photocycloadditions have been shown to yield a single diastereomer. taltech.ee Furthermore, ruthenium- and iridium-catalyzed oxidative visible light [2+2]-cycloadditions provide another pathway to these bicyclic systems. taltech.ee These methods highlight the versatility of metal catalysis in constructing the bicyclo[3.2.0]heptane framework with stereocontrol. taltech.ee
| Catalytic Method | Catalyst Type | Reaction Type | Substrate Type | Outcome |
| Gold Catalysis | Chiral Gold Complex | [2+2] Cyclization | Allenenes | High enantioselectivity (92-97% ee) taltech.ee |
| Palladium Catalysis | Palladium with MPAA or pyridone-amine ligands | C-H Activation/C-C Cleavage | Bicyclo[1.1.1]pentane carboxylic acids | Diastereoselective synthesis of bicyclo[3.2.0]heptane lactones rsc.org |
| Copper Catalysis | Copper(I) | [2+2] Photocycloaddition | Dienes | Single diastereomer formation taltech.ee |
| Ruthenium/Iridium Catalysis | Ru/Ir Complexes | Oxidative [2+2] Cycloaddition | Bis(alkenes) | Synthesis of 3-oxabicyclo[3.2.0]heptanes taltech.ee |
In-Depth Conformational Analysis of the Bicyclo[3.2.0]heptane Core
The bicyclo[3.2.0]heptane core, composed of a fused cyclobutane (B1203170) and cyclopentane (B165970) ring, exhibits distinct conformational preferences. nih.gov Computational models and experimental data, such as X-ray crystallography, have shown that the bicyclic core has a strong tendency to adopt a boat-like conformation. nih.gov This intrinsic property is a defining feature of the scaffold's three-dimensional structure. nih.gov The cyclopentane ring typically adopts an endo conformation. rsc.orgrsc.org The most stable conformation exhibits C_s symmetry. stackexchange.com
Assessment of Ring Strain and Inherent Structural Stability
The fusion of a four-membered ring with a five-membered ring introduces significant ring strain into the bicyclo[3.2.0]heptane system. This inherent strain is a key factor influencing its reactivity and stability. The cyclobutane portion of the molecule is particularly predisposed to cleavage reactions due to this strain, a property that can be synthetically useful for creating functionalized cyclopentanes.
The strain also provides the driving force for various rearrangement and ring expansion reactions. For example, under strong acid conditions, bicyclo[3.2.0]heptan-6-one derivatives can undergo a clean isomerization to form more stable protonated cycloheptenone derivatives through a two-carbon ring expansion.
Force field calculations have been used to compare the stability of different conformers. These studies have confirmed the inherent stability of the endo conformation of the bicyclo[3.2.0]heptane system, which is estimated to be more stable than the exo conformer by approximately 6-10 kJ/mol. rsc.org
Influence of Substituent Effects on Bicyclo[3.2.0]heptane Conformation
Despite its strained nature, the boat-like conformation of the bicyclo[3.2.0]heptane core is remarkably stable and largely unaffected by various substitution patterns. nih.gov X-ray crystallographic analysis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids revealed that the bicyclic core units adopt virtually identical structures, even with different placements of the N-Boc-amino groups (pseudo-equatorial vs. pseudo-axial) and distinct crystal packing. nih.gov
This conformational rigidity makes the bicyclo[3.2.0]heptane scaffold useful for the spatial and directional fixation of pharmacophoric groups. nih.gov However, certain substituents can influence the conformation. In the case of bicyclo[3.2.0]ketones, bulky substituents at the 7-position can overcome and even reverse the conformational effect typically exerted by the bridgehead carbon atoms. nih.gov
Methodologies for Determination of Absolute and Relative Stereochemistry in Bicyclo[3.2.0]heptane Systems
The unambiguous determination of both relative and absolute stereochemistry is essential for characterizing bicyclo[3.2.0]heptane derivatives. Several analytical techniques are employed for this purpose, with X-ray crystallography being the most definitive method for solid-state samples.
Single-crystal X-ray diffraction analysis has been successfully used to unambiguously establish the structure, relative configuration, and absolute configuration of various bicyclo[3.2.0]heptane derivatives. mdpi.comnih.govresearchgate.net For instance, the absolute configuration of an enantioenriched bicyclo[3.2.0]heptane synthesized via a chiral auxiliary-mediated photocycloaddition was unequivocally determined to be (1S,5R,6R,7S) through XRD analysis of a suitable crystal. mdpi.com This technique has also been crucial in confirming the boat-like conformation of the bicyclic core in different stereoisomers. nih.gov
In addition to X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry in solution. taltech.ee Computational methods, such as Density Functional Theory (DFT) calculations, also provide valuable mechanistic insights and can assist in assessing the absolute configuration of the chiral bicyclo[3.2.0]heptanes obtained from synthetic routes. mdpi.com
Reactivity Profiles and Advanced Functional Group Transformations of Bicyclo 3.2.0 Heptan 6 Amine Hydrochloride
Chemical Reactivity of the Amine Functionality
The primary amine group in bicyclo[3.2.0]heptan-6-amine hydrochloride is a versatile functional handle that allows for a variety of chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the bicyclic framework and the electronic effects of the carbon skeleton.
Derivatization Strategies of the Amino Group
The amino group of bicyclo[3.2.0]heptan-6-amine can be readily derivatized through several standard transformations, including acylation, alkylation, sulfonylation, and reductive amination. These reactions are fundamental in modifying the compound's properties for various applications.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides under basic conditions yields the corresponding amides. The choice of base is crucial to neutralize the hydrogen chloride liberated during the reaction and to deprotonate the amine hydrochloride salt.
Alkylation: N-alkylation can be achieved using alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com
Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with a ketone or aldehyde, followed by in-situ reduction. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. Bicyclic sultams, which are cyclic sulfonamides, have been synthesized from related bicyclic amines and are of interest in medicinal chemistry. researchgate.net
Below is an interactive data table summarizing these derivatization strategies.
| Reaction Type | Reagent Example | Product Type | Key Considerations |
| Acylation | Acetyl chloride | N-acetyl-bicyclo[3.2.0]heptan-6-amine | Requires a base to neutralize HCl. |
| Alkylation | Methyl iodide | N-methyl-bicyclo[3.2.0]heptan-6-amine | Risk of over-alkylation. |
| Reductive Amination | Acetone (B3395972), NaBH3CN | N-isopropyl-bicyclo[3.2.0]heptan-6-amine | Controlled mono-alkylation. masterorganicchemistry.com |
| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonyl-bicyclo[3.2.0]heptan-6-amine | Forms stable sulfonamides. |
Salt Formation and Stability Considerations
Bicyclo[3.2.0]heptan-6-amine is typically handled as its hydrochloride salt, which enhances its stability and water solubility. vulcanchem.com The formation of the hydrochloride salt involves the protonation of the basic amino group by hydrochloric acid.
Stability: Amine hydrochloride salts are generally more stable and less prone to oxidation compared to the corresponding free bases because the lone pair of electrons on the nitrogen atom is involved in bonding with the proton, making it less available for reaction with oxidizing agents. reddit.com The solid-state stability of amine hydrochlorides is influenced by their crystal lattice energy. gla.ac.uk
Hygroscopicity: A common issue with hydrochloride salts is their tendency to absorb moisture from the atmosphere (hygroscopicity). The degree of hygroscopicity can be influenced by the presence of solvents in the crystal structure. rsc.org For instance, the introduction of solvent molecules can sometimes reduce the ability of the chloride ion to absorb water. rsc.org
Solubility: The hydrochloride salt form generally imparts greater aqueous solubility compared to the free amine, which is a desirable property for many applications. However, some bicyclic amines can still exhibit significant solubility in organic solvents like chlorinated solvents. orgsyn.org The partitioning of amine hydrochlorides between aqueous and organic phases is an important consideration in industrial processes. researchgate.net
Transformations Involving the Bicyclo[3.2.0]heptane Carbon Skeleton
The fused bicyclic structure of bicyclo[3.2.0]heptane is strained and can undergo a variety of skeletal transformations, including ring expansions and rearrangements.
Ring Expansion Reactions and Rearrangements
The bicyclo[3.2.0]heptane framework can rearrange to other bicyclic systems, often driven by the release of ring strain. A notable rearrangement is the conversion to the more stable bicyclo[2.2.1]heptane (norbornane) system. researchgate.net
Wagner-Meerwein Rearrangement: This type of rearrangement is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. lscollege.ac.in In the context of the bicyclo[3.2.0]heptane system, the formation of a carbocation at certain positions can trigger a Wagner-Meerwein shift, leading to a ring-expanded or rearranged product. For example, deamination of bicyclo[3.2.0]hept-3-ylamines has been shown to yield 7-norbornanol, indicating a rearrangement from the bicyclo[3.2.0]heptyl to the 7-norbornyl cation. researchgate.net The flexibility of the bicyclic structure plays a crucial role in the feasibility of such rearrangements, as it affects the ability of the carbocation to achieve a more planar and stable geometry. stackexchange.com
Computational studies have been employed to investigate the interconversions of various bicyclo[3.2.0]heptane isomers, revealing the relative energies of different structures and the transition states that connect them. nih.gov
Selective Reactions of Unsaturated and Carbonyl Moieties within the Bicyclic Framework
While the parent compound is saturated, related bicyclo[3.2.0]heptane derivatives containing unsaturation or carbonyl groups exhibit characteristic reactivity that is influenced by the bicyclic core.
Reactions of Unsaturated Derivatives: The introduction of a double bond into the bicyclo[3.2.0]heptane skeleton allows for a range of addition reactions. The stereoselectivity of these reactions is often dictated by the steric hindrance of the bicyclic framework.
Reactions of Carbonyl Derivatives: Bicyclo[3.2.0]heptanones are versatile intermediates. nih.gov The carbonyl group can be reduced to an alcohol, which can then be further functionalized. Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-ones can lead to the formation of regioisomeric lactones. nih.gov The presence of the strained four-membered ring can influence the regioselectivity of such oxidations.
Mechanistic Studies of Key Reactions and Transformations
The mechanisms of reactions involving bicyclo[3.2.0]heptane derivatives have been investigated through both experimental and computational methods.
[2+2] Photocycloaddition: The synthesis of the bicyclo[3.2.0]heptane skeleton is often achieved through a [2+2] photocycloaddition reaction. Mechanistic studies, including computational analysis, have shown that these reactions can proceed via a radical anion mechanism, and the stereochemical outcome can be influenced by the reaction conditions and the use of chiral auxiliaries. mdpi.com
Ring-Opening and Rearrangements: The mechanochemical ring-opening of bicyclo[3.2.0]heptane has been studied, demonstrating a formal retro [2+2] cycloaddition. nih.gov Computational methods such as Constrained Geometries Simulate External Force (CoGEF) have been used to model the force-induced activation of this mechanophore. nih.gov
Mechanistic investigations into the Wagner-Meerwein rearrangement of bicyclic systems often involve isotopic labeling studies and computational analysis to elucidate the nature of the carbocation intermediates and the transition states. thieme-connect.decdnsciencepub.com The stability of bridgehead carbocations in bicyclic systems is a key factor governing the feasibility and outcome of these rearrangements. stackexchange.com
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Bicyclo 3.2.0 Heptan 6 Amine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For bicyclo[3.2.0]heptan-6-amine hydrochloride, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HETCOR, provide detailed information about the molecular framework.
The regiochemistry is confirmed by the number of unique signals and their multiplicities in both proton and carbon spectra, which correspond to the C₇H₁₄N⁺ framework. The chemical shifts are influenced by the strained bicyclic system and the presence of the electron-withdrawing ammonium (B1175870) group. Protons and carbons closer to the amine function are expected to resonate at a lower field (higher ppm).
Stereochemical assignments, particularly the relative orientation of the amine group (either exo or endo), are determined by analyzing proton-proton coupling constants (J-values) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. The rigid nature of the bicyclo[3.2.0]heptane skeleton leads to distinct and predictable coupling patterns that can differentiate between isomers. researchgate.net A complete analysis of the ring system's proton network is crucial for a safe assignment of the ring annelation configuration. researchgate.net
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-6 (CH-N) | ~3.0 - 3.5 | m | - |
| H-1, H-5 (Bridgehead) | ~2.5 - 3.0 | m | - |
| H-2, H-4, H-7 (Methylene) | ~1.5 - 2.2 | m | - |
| H-3 (Methylene) | ~1.2 - 1.8 | m | - |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-6 (CH-N) | ~50 - 55 |
| C-1, C-5 (Bridgehead) | ~40 - 48 |
| C-2, C-4, C-7 | ~25 - 35 |
Vibrational (IR) and Mass Spectrometry (MS) in Elucidating Molecular Frameworks
Vibrational spectroscopy and mass spectrometry offer complementary information for structural confirmation. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, while mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and connectivity.
The IR spectrum of this compound is expected to show characteristic absorption bands. The most prominent of these would be the N-H stretching vibrations of the primary ammonium group (-NH₃⁺), which typically appear as a broad band in the 2800-3200 cm⁻¹ region. C-H stretching vibrations for the aliphatic ring system are expected just below 3000 cm⁻¹.
Mass spectrometry provides the exact mass of the molecular ion, confirming the elemental composition. For this compound (C₇H₁₄ClN), the molecular weight of the free base is 111.10 g/mol . uni.lu In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 112.11. uni.lu The fragmentation pattern under electron ionization (EI) is characteristic of the bicyclic structure. Cleavage of the C-C bonds in the strained four-membered ring is a common fragmentation pathway for bicyclo[3.2.0]heptane derivatives. aip.org Aliphatic amines also typically show fragmentation via alpha-cleavage, and a prominent M-1 peak is common. miamioh.edu
Table 3: Expected Vibrational and Mass Spectrometry Data
| Technique | Feature | Expected Value/Observation |
|---|---|---|
| IR Spectroscopy | N-H Stretch (NH₃⁺) | 2800 - 3200 cm⁻¹ (broad) |
| C-H Stretch (aliphatic) | 2850 - 2960 cm⁻¹ | |
| N-H Bend (NH₃⁺) | ~1500 - 1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺, free base) | m/z 111 |
| Protonated Molecule [M+H]⁺ | m/z 112.11 |
X-ray Crystallography for Definitive Structural and Conformational Analysis
While spectroscopic methods provide powerful insights into molecular structure, single-crystal X-ray crystallography offers an unambiguous and definitive determination of the solid-state atomic arrangement, including absolute stereochemistry, bond lengths, bond angles, and torsional angles.
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 6.8 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of Bicyclo 3.2.0 Heptan 6 Amine Hydrochloride
Quantum Chemical Studies of Molecular Geometry and Electronic Structure (e.g., DFT calculations)
Quantum chemical methods are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Density Functional Theory (DFT) is a particularly prominent method for these investigations due to its balance of computational cost and accuracy.
Studies on various bicyclo[3.2.0]heptane derivatives have employed DFT calculations to optimize molecular geometries and understand electronic properties. mdpi.comnih.gov For instance, the B3LYP functional with the 6-31G** basis set has been used to calculate the optimized conformers of isonucleosides built on a related bicyclic scaffold. nih.gov In investigations of photocycloaddition reactions to form bicyclo[3.2.0]heptanes, the uM06-2X function with the 6-31G(d,p) basis set was used for geometry optimization. mdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also elucidated through these methods. This information is vital for predicting which parts of the molecule are electron-rich or electron-poor, directly influencing its reactivity towards other chemical species.
| Computational Method | Basis Set | Application in Bicyclo[3.2.0]heptane System Studies |
|---|---|---|
| DFT (B3LYP) | 6-31G** | Calculation of optimized conformers. nih.gov |
| DFT (uM06-2X) | 6-31G(d,p) | Full optimization of molecular geometries. mdpi.com |
| MP2 | 6-31+G(d,p) | Calculation of strain energy. nih.gov |
Predictive Modeling of Reactivity and Elucidation of Reaction Mechanisms
Theoretical modeling is instrumental in predicting how a molecule will behave in a chemical reaction and in mapping out the step-by-step mechanism. For the bicyclo[3.2.0]heptane system, computational studies have provided key insights into its formation and cleavage.
One of the primary reactions studied is the [2+2] photocycloaddition, a common method for synthesizing the bicyclo[3.2.0]heptane skeleton. mdpi.combohrium.com DFT calculations have been used to support the proposed mechanisms for these reactions, helping to explain the stereoselective outcomes. mdpi.comresearchgate.net By modeling the transition states and intermediate structures, researchers can understand why certain products are favored over others. For example, in the organophotoredox-catalyzed synthesis of bicyclo[3.2.0]heptanes, computational analysis helped to validate the proposed reaction pathway and rationalize the observed stereoselectivity. mdpi.com
Conversely, the cleavage of the bicyclo[3.2.0]heptane ring has also been modeled. Studies on mechanophores—molecules that react under mechanical stress—have shown that the bicyclo[3.2.0]heptane framework can undergo a formal retro [2+2] cycloaddition. nih.gov This ring-opening reaction, which can be triggered by force, generates reactive species and can be reversed photochemically, offering a switchable system for materials science applications. nih.govacs.org
Computational Analysis of Conformational Energy Landscapes
The bicyclo[3.2.0]heptane scaffold is a fused ring system, which significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic molecules. Computational analysis is essential for exploring the possible conformations and determining their relative energies.
A detailed study combining X-ray crystallography and in silico modeling of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids revealed a key intrinsic property of the bicyclo[3.2.0]heptane core. nih.gov The research demonstrated that the bicyclic system strongly favors a "boat-like" conformation of the five-membered ring. nih.gov This preferred conformation was found to be largely independent of the substitution pattern, indicating that the core structure is conformationally "locked". nih.gov Such conformational rigidity is a highly desirable trait in drug design, as it allows for the precise spatial and directional positioning of pharmacophoric groups, such as the amino and carboxyl groups in GABA (γ-aminobutyric acid). nih.gov
Further computational studies on related derivatives like bicyclo[3.2.0]hept-6-ene have explored the conformational conversion between boat and chair structures, mapping the energy landscape that governs these transformations. olemiss.edu
Theoretical Insights into the Stability and Strain of the Bicyclo[3.2.0]heptane System
The fusion of a five-membered ring and a four-membered ring in the bicyclo[3.2.0]heptane system results in significant ring strain, which is a major determinant of its stability and chemical reactivity. Theoretical calculations provide a quantitative measure of this strain energy.
Strain energy is typically calculated by comparing the molecule's energy, obtained from high-level electronic structure theory, with the energy of a hypothetical strain-free reference molecule constructed from unstrained chemical groups. swarthmore.edu Various computational methods, including W1BD, G-4, and CBS-APNO, have been used to compute the strain energies of numerous hydrocarbons. swarthmore.edu For the parent bicyclo[3.2.0]heptane, the strain energy has been calculated to be approximately 30-31 kcal/mol. nih.govswarthmore.edu This value quantifies the inherent destabilization of the molecule due to the geometric constraints of its fused rings. smolecule.com For comparison, a model of a related unsaturated system, bicyclo[3.2.0]hepta-1,3,6-triene, was calculated to have a comparable strain energy of 30.7 kcal/mol. nih.gov This inherent strain is a key factor influencing the thermodynamic properties and reaction pathways available to the molecule.
| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |
|---|---|---|
| Bicyclo[3.2.0]heptane | W1BD | 30.5 swarthmore.edu |
| Bicyclo[3.2.0]heptane | G-4 | 31.1 swarthmore.edu |
| Bicyclo[3.2.0]heptane | CBS-APNO | 30.2 swarthmore.edu |
| Bicyclo[3.2.0]hepta-1,3,6-triene (model) | MP2/6-31+G(d,p)//B3LYP/6-31+G(d) | 30.7 nih.gov |
Applications in the Synthesis of Complex Chemical Architectures and Advanced Materials
Role as a Pivotal Synthetic Building Block for Polycyclic and Heterocyclic Systems
The bicyclo[3.2.0]heptane scaffold is a versatile starting material for creating more intricate molecular structures. Its inherent ring strain can be strategically exploited to facilitate ring-opening, expansion, or rearrangement reactions, providing access to a diverse array of polycyclic and heterocyclic compounds. taltech.ee Synthetic strategies often involve the functionalization of the bicyclo[3.2.0]heptane core, which can then be elaborated into more complex systems.
One of the most direct methods for accessing the bicyclo[3.2.0]heptane motif is through intramolecular [2+2] cycloaddition reactions. rsc.orgresearchgate.net Various catalytic systems, including those based on palladium, have been developed to achieve diastereoselective synthesis of bicyclo[3.2.0]heptane lactones. rsc.orgresearchgate.netrsc.org These lactones can be further transformed into a range of highly functionalized cyclobutane (B1203170) and oxobicyclo[3.2.0]heptane derivatives, showcasing the synthetic versatility of this scaffold. rsc.orgresearchgate.netrsc.org
Nitrogen-containing bicyclo[3.2.0]heptanes, such as 3-azabicyclo[3.2.0]heptane derivatives, are particularly significant as they are important pharmacophores. acs.orgresearchgate.net These can be synthesized through various methods, including multicomponent cascade reactions and photochemical [2+2] cycloadditions. acs.orgresearchgate.net The synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride itself has been achieved through an amine-tolerant version of the Kochi-Salomon reaction, which involves an intramolecular photochemical [2+2] cycloaddition of diallylamine. orgsyn.orgorgsyn.org This method is notable for its use of unactivated olefins, providing access to scaffolds without undesired substitutions that can be difficult to remove. orgsyn.orgorgsyn.org
The strategic importance of the bicyclo[3.2.0]heptane framework is summarized in the following table:
| Synthetic Strategy | Resulting System | Key Features |
| Intramolecular [2+2] Cycloaddition | Bicyclo[3.2.0]heptane Lactones | Diastereoselective, access to functionalized cyclobutanes. rsc.orgresearchgate.netrsc.org |
| Multicomponent Cascade Reactions | 3-Azabicyclo[3.2.0]heptane Derivatives | Highly diastereoselective, formation of important pharmacophores. acs.orgresearchgate.net |
| Photochemical [2+2] Cycloaddition | 3-Azabicyclo[3.2.0]heptane Hydrochloride | Amine-tolerant, engages unactivated olefins. orgsyn.orgorgsyn.org |
Integration within Cascade and Multicomponent Reactions to Enhance Synthetic Efficiency
A notable example is a novel diastereoselective multicomponent cascade reaction that leads to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. acs.orgresearchgate.net This reaction demonstrates high diastereoselectivity, predominantly affording a single diastereoisomer. acs.orgresearchgate.net Such reactions are of special importance in organic synthesis for their ability to rapidly generate molecular complexity. researchgate.net
Another approach involves a general three-component triple cascade reaction initiated by a hetero-Michael addition to α,β-unsaturated aldehydes, which affords [3.2.0]-heterobicycles with high diastereoselectivity. acs.org The rate and selectivity of this reaction are dependent on the specific reactants used. acs.org The efficiency of these reactions highlights the power of cascade and multicomponent strategies in modern organic synthesis.
Precursors for the Total Synthesis of Natural Products
The bicyclo[3.2.0]heptane framework is a key structural motif in numerous natural products and serves as a crucial intermediate in their total synthesis. taltech.eearkat-usa.org The versatility of this scaffold allows for its elaboration into a wide range of complex and biologically active molecules. arkat-usa.org
Bicyclo[3.2.0]hept-3-en-6-ones are important intermediates in the synthesis of several pheromones, including grandisol (B1216609) and lineatin, as well as the sesquiterpene filifolone. taltech.ee The synthesis of these natural products often leverages the unique reactivity of the bicyclo[3.2.0]heptane system. For instance, the total synthesis of (±)Grandisol has been achieved stereoselectively from a 1,4,4-trimethylbicyclo[3.2.0]heptan-3-one intermediate.
Furthermore, functionalized bicyclo[3.2.0]heptane derivatives are well-established intermediates in the preparation of prostaglandins (B1171923) and their analogues. arkat-usa.orgarkat-usa.orgnih.gov For example, spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgarkat-usa.orgdioxolan]-6-one has been shown to be a versatile precursor for (±)-PGE2 and (±)-11-deoxy PGE2. arkat-usa.org The synthesis of bicyclo[3.2.0]heptane analogues of prostacyclin has also been reported, starting from 2,3-epoxy-bicyclo[3.2.0]heptan-6-one. nih.gov
The application of bicyclo[3.2.0]heptane derivatives as precursors in the synthesis of various natural products is detailed below:
| Natural Product/Analogue | Bicyclo[3.2.0]heptane Precursor |
| Filifolone | Bicyclo[3.2.0]hept-3-en-6-one taltech.ee |
| Grandisol | Bicyclo[3.2.0]hept-3-en-6-one taltech.ee |
| Lineatin | Bicyclo[3.2.0]hept-3-en-6-one taltech.ee |
| Prostaglandin Analogues | Spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgarkat-usa.orgdioxolan]-6-one arkat-usa.org |
Utility in the Construction of Analogues for Diverse Chemical Scaffolds
The unique structural features of the bicyclo[3.2.0]heptane skeleton make it a valuable template for the construction of analogues of other important chemical scaffolds, most notably β-lactams. The cyclobutanone (B123998) ring system present in some bicyclo[3.2.0]heptane derivatives is isosteric with the β-lactam ring found in penicillin and other antibiotics. researchgate.net
This has led to the exploration of cyclobutanone analogues of β-lactams as potential antibiotics and β-lactamase inhibitors. researchgate.net For instance, a novel cyclobutanone analogue of a β-lactam antibiotic, (1SR, 4SR, 5SR, 7RS)-7-(tert-butoxycarbonylamino)-2-thiabicyclo[3.2.0]heptan-6-one-4-carboxylic acid ethyl ester, has been synthesized. researchgate.net The key step in this synthesis was a [2+2] cycloaddition to form the bicyclic structure. researchgate.net
The synthesis of novel semi-synthetic β-lactam compounds containing an azetidinone moiety attached to the amino-nitrogen of (+)-6-aminopenicillanic acid (6-APA) has also been reported, demonstrating the utility of the bicyclo[3.2.0]heptane framework in creating new antibacterial agents. mdpi.com These compounds have shown good antimicrobial activity against various Gram-positive bacteria. mdpi.com
Future Research Directions and Emerging Avenues in Bicyclo 3.2.0 Heptane Chemistry
Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies
The synthesis of bicyclo[3.2.0]heptane derivatives often involves [2+2] photocycloaddition reactions. rsc.orgtaltech.ee Future research is geared towards developing more efficient and stereoselective methods to access these complex structures.
One promising area is the use of organophotoredox catalysis. mdpi.comnih.gov A recent study demonstrated the stereoselective synthesis of bicyclo[3.2.0]heptanes through an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.comnih.gov This method, employing Eosin Y as a photocatalyst and visible light, offers a greener alternative to traditional UV-induced cycloadditions. mdpi.comnih.gov The use of chiral auxiliaries, such as oxazolidinones, has been shown to induce enantioselectivity in these reactions, leading to the formation of enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.comresearchgate.net
Another area of development is the use of transition metal catalysis. rsc.org Gold-catalyzed enantioselective [2+2]-cyclization of allenenes has been reported to produce bicyclo[3.2.0]heptanes in high yields and with excellent diastereoselectivity. taltech.ee Similarly, ruthenium catalysis has been employed for the [2+2]-cyclization of allenenes with full diastereoselectivity. taltech.ee Ligand-enabled palladium-catalyzed C(sp³)–H activation cascades represent another innovative approach to diastereoselectively synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.org
Future efforts will likely focus on expanding the scope of these catalytic systems to a wider range of substrates and developing new catalysts that offer even higher levels of stereocontrol. The development of multicomponent and cascade reactions for the stereocontrolled synthesis of bicyclo[3.2.0]heptane derivatives is another area of active research. taltech.ee
| Methodology | Catalyst/Promoter | Key Features | Reported Yields | Stereoselectivity |
|---|---|---|---|---|
| Organophotoredox [2+2] Cycloaddition | Eosin Y / Visible Light | Anion radical mechanism, use of chiral auxiliaries for enantioselectivity. mdpi.comnih.gov | Up to 62% | Diastereomeric ratio up to 62:38, enantiomeric excess not specified. researchgate.net |
| Gold-Catalyzed [2+2] Cyclization | Gold-based catalysts | Cyclization of allenenes. taltech.ee | 57-92% | Diastereomeric ratio >95:5. taltech.ee |
| Ruthenium-Catalyzed [2+2] Cyclization | RuH₂Cl₂(PiPr₃)₂ | Cyclization of allenenes. taltech.ee | 45-86% | Full diastereoselectivity. taltech.ee |
| Palladium-Catalyzed C-H Activation | Palladium with MPAA or pyridone-amine ligands | Diastereoselective synthesis of lactones from bicyclo[1.1.1]pentane precursors. rsc.org | Not specified | Exclusive diastereoselectivity. rsc.org |
Exploration of Unprecedented Reactivity Modes for the Bicyclo[3.2.0]heptane Core and its Derivatives
The inherent ring strain of the bicyclo[3.2.0]heptane system makes it a fertile ground for discovering novel chemical transformations. One emerging area is the mechanochemical activation of this scaffold. nih.gov By incorporating the bicyclo[3.2.0]heptane core into a polymer backbone, mechanical force can induce a retro-[2+2] cycloaddition, generating reactive bis-enone functionalities. nih.gov This process is reversible under photochemical conditions, offering a way to create stress-responsive materials with self-healing potential. nih.gov
The reactivity of functionalized bicyclo[3.2.0]heptanes is also being explored. For instance, the regioselectivity of reactions involving bromonium ions derived from 2-oxabicyclo[3.3.0]oct-6-en-3-one, a related bicyclic system, is influenced by the configuration of substituents. rsc.org Similarly, acid-catalyzed ring cleavages of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one exhibit marked selectivity. rsc.org
Future research will likely focus on leveraging the strain of the bicyclo[3.2.0]heptane core to drive unique chemical reactions. This could include the development of new ring-opening reactions, skeletal rearrangements, and cycloadditions that are not accessible with less strained systems. The exploration of the reactivity of derivatives such as Bicyclo[3.2.0]heptan-6-amine hydrochloride in these novel transformations will also be a key area of investigation.
Advancements in Computational Modeling for Precise Structure-Reactivity Correlations and Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like bicyclo[3.2.0]heptanes. Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of organophotoredox-catalyzed [2+2] photocycloadditions, confirming a syn-closure pathway and helping to assess the absolute configuration of the chiral products. mdpi.comnih.gov
Computational studies have also been used to understand the cycloisomerization of 1,6-enyne systems to form bicyclo[3.2.0]hept-6-en-2-ones, revealing a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement as the most probable pathway. acs.org Furthermore, in silico models have been used to study the conformational properties of the bicyclo[3.2.0]heptane core, revealing an intrinsic preference for a boat-like conformation that is largely unaffected by substitution patterns. nih.gov
Future advancements in computational modeling will enable more accurate predictions of reactivity and stereoselectivity. This will facilitate the rational design of new catalysts and substrates for the synthesis of bicyclo[3.2.0]heptane derivatives with desired properties. The use of machine learning and artificial intelligence to analyze large datasets of experimental and computational results could further accelerate the discovery of new reactions and the optimization of existing ones.
| Computational Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism elucidation of [2+2] photocycloadditions. mdpi.comnih.gov | Confirmed a syn-closure pathway and aided in determining absolute configuration. mdpi.comnih.gov |
| Density Functional Theory (DFT) | Investigating cycloisomerization reactions. acs.org | Revealed a stepwise 6-endo-dig cyclization and skeletal rearrangement mechanism. acs.org |
| In Silico Modeling | Conformational analysis. nih.gov | Demonstrated a preferred boat-like conformation of the bicyclic core. nih.gov |
Rational Design and Synthesis of this compound-Derived Building Blocks for Broader Chemical Research
Bicyclo[3.2.0]heptane derivatives, including this compound, are valuable building blocks for the synthesis of more complex molecules. acs.orgresearchgate.netresearchgate.net Their rigid, three-dimensional structures make them attractive scaffolds for drug discovery and materials science. rsc.orgacs.org
The synthesis of functionalized 3-azabicyclo[3.2.0]heptanes, which are structural analogs of Bicyclo[3.2.0]heptan-6-amine, has been achieved through intramolecular [2+2]-photochemical cyclization. acs.org These compounds are considered attractive building blocks for drug discovery. acs.org An efficient approach to substituted 3-azabicyclo[3.2.0]heptane-derived building blocks based on the [3+2] cycloaddition of cyclobut-1-enecarboxylic acid ester and in situ generated azomethine ylides has also been developed and applied on a multigram scale. researchgate.net
The gram-scale synthesis of 6,6-difluorobicyclo[3.2.0]heptane-derived building blocks, including the primary amine, has been accomplished via deoxofluorination of the corresponding bicyclic keto ester. researchgate.net Physicochemical property analysis of these compounds revealed that gem-difluorination decreased pKa and LogP values. researchgate.net
Future research in this area will focus on the development of efficient and scalable syntheses of a diverse range of this compound-derived building blocks. This will involve the introduction of various functional groups onto the bicyclic scaffold to enable a wide array of subsequent chemical transformations. The systematic exploration of the chemical space around this core structure will undoubtedly lead to the discovery of new molecules with interesting biological activities and material properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bicyclo[3.2.0]heptan-6-amine hydrochloride, and what methodological considerations are critical for yield optimization?
- The compound can be synthesized via photochemical decomposition of CHF2-substituted pyrazolines, which requires controlled UV irradiation and inert atmospheric conditions to prevent side reactions. Alternatively, cyclization reactions involving dichloroketene intermediates (e.g., reacting with cyclopentene derivatives) may yield bicyclic frameworks, though stoichiometric ratios and temperature control (e.g., -20°C to 25°C) are crucial for regioselectivity . Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt.
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Store the compound in airtight, light-resistant containers at 2–8°C (refrigerated conditions) to prevent thermal degradation or hygroscopic absorption . During handling, use chemical-resistant gloves (e.g., nitrile), fume hoods for ventilation, and avoid contact with oxidizing agents to minimize decomposition .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming bicyclic framework integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 95% purity threshold) ensures batch-to-batch consistency . Mass spectrometry (MS) and elemental analysis can validate molecular formula and chloride counterion presence .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?
- Discrepancies in NMR or MS data may arise from residual solvents, stereochemical impurities, or hydration states. Use orthogonal methods such as 2D NMR (COSY, HSQC) to confirm stereochemistry and dynamic vapor sorption (DVS) to assess hygroscopicity. Replicate syntheses under rigorously controlled conditions (e.g., anhydrous solvents, inert gas) to isolate variables .
Q. What experimental strategies are effective for evaluating the compound's bioactivity in antiprotozoal assays?
- Design dose-response assays (e.g., IC₅₀ determination) against protozoan cultures (e.g., Plasmodium falciparum) using fluorometric or colorimetric viability markers. Compare results with structurally related bicycloheptane derivatives to identify substituent effects on activity. Include positive controls (e.g., metronidazole) and validate selectivity via mammalian cell cytotoxicity assays .
Q. How can structure-activity relationship (SAR) studies be designed to optimize Bicyclo[3.2.0]heptan-6-amine derivatives for target applications?
- Systematically modify substituents at the 3- and 6-positions to mimic meta-substituted benzene pharmacophores. Use computational modeling (e.g., DFT for angle/distance analysis) to predict exit vector alignment with biological targets. Synthesize analogs via regioselective alkylation or amination, and assess physicochemical properties (logP, pKa) to correlate with bioactivity .
Q. What environmental factors significantly influence the compound’s stability in biological assays, and how can they be controlled?
- pH (e.g., <5.0 promotes amine protonation) and temperature (>25°C accelerates degradation) are critical variables. Use buffered solutions (e.g., PBS pH 7.4) for in vitro studies and monitor degradation via LC-MS over 24–72 hours. For long-term stability, lyophilize the compound and store at -20°C under nitrogen .
Data Presentation Guidelines
- Tabulate synthetic yields, purity data, and bioactivity results using standardized formats (e.g., mean ± SD from triplicate experiments). For structural comparisons, include overlays of bicycloheptane derivatives and meta-substituted benzenes to highlight geometric similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
